![molecular formula C11H18N2O2 B2387565 N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide CAS No. 1598304-02-9](/img/structure/B2387565.png)
N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide, also known as PEPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. PEPMA is a piperidine derivative that was first synthesized in the early 2000s and has since been studied extensively for its various properties.
Wirkmechanismus
N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide acts as a potent inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide can alter the expression of various genes, including those involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide is its specificity for HDAC inhibition, which makes it a valuable tool for studying the role of HDAC in various biological processes. However, N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide has some limitations, including its relatively low potency compared to other HDAC inhibitors and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide. One potential avenue is the development of more potent analogs of N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide for use as therapeutic agents. Another area of research is the exploration of N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide's potential applications in other areas of biomedical research, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide and its effects on gene expression and cellular signaling pathways.
Synthesemethoden
N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide can be synthesized through the reaction of piperidine with acetic anhydride, followed by the addition of acryloyl chloride. The resulting compound is then purified through column chromatography to yield pure N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide has been studied for its potential applications in various areas of scientific research. Its unique chemical structure makes it a promising candidate for drug discovery and development, particularly in the field of cancer research. N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer.
Eigenschaften
IUPAC Name |
N-[(1-prop-2-enoylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-11(15)13-6-4-10(5-7-13)8-12-9(2)14/h3,10H,1,4-8H2,2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGTXTWREAYCGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCN(CC1)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

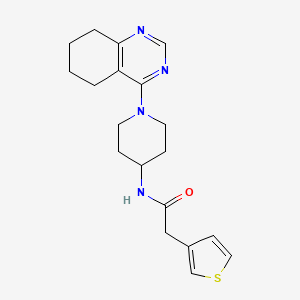
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2387484.png)
![N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2387485.png)
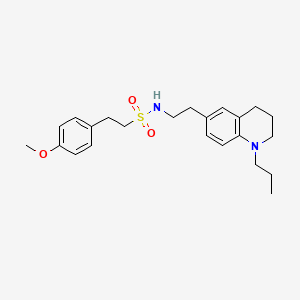
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2387488.png)
![3-Methyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2387489.png)
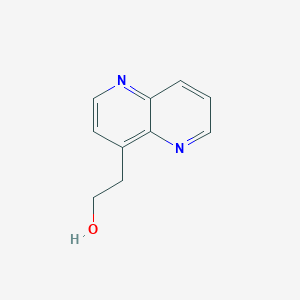
![2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol](/img/structure/B2387492.png)
![3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2387493.png)
![7-(3,4-difluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2387495.png)

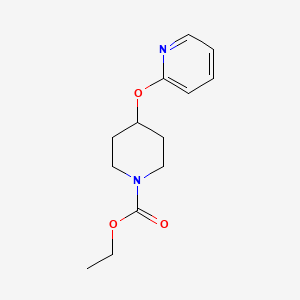
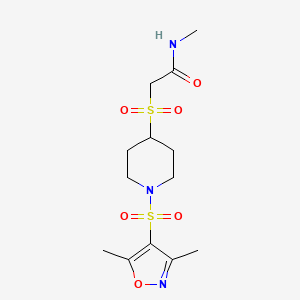
![4-methyl-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2387504.png)